ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzoic acid, where the benzoate group is substituted with a 2-formyl-1H-pyrrol-1-yl group
Mechanism of Action
Target of Action
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with the molecular formula C14H13NO3 Similar compounds have been found to interact with enzymes such asDHFR and enoyl ACP reductase .
Mode of Action
It’s suggested that the compound may formhydrogen bonding interactions at the enzyme’s active site . For instance, the oxygen atom of the CO-NH group may form bonds with the hydrogen atoms of TYR158 and NAD300 .
Biochemical Pathways
Similar compounds have been found to exhibit action against dhfr and enoyl acp reductase enzymes , suggesting that it may influence pathways involving these enzymes.
Result of Action
Similar compounds have shown strongantibacterial and antitubercular properties , suggesting potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate typically involves the reaction of 4-bromobenzoic acid with 2-formylpyrrole under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium(0) complexes and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds at elevated temperatures, usually around 100°C, to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Amines in the presence of a base like triethylamine in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid.
Reduction: Ethyl 4-(2-hydroxymethyl-1H-pyrrol-1-yl)benzoate.
Substitution: this compound derivatives with various substituents on the benzoate ester.
Scientific Research Applications
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Similar structure but with additional methyl groups on the pyrrole ring, which may alter its reactivity and biological activity.
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 4-(2-formylpyrrol-1-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-7-12(8-6-11)15-9-3-4-13(15)10-16/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNPMYNBUFWURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382867 | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86454-37-7 | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86454-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.